molecular formula C17H14N2O2 B15064183 3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- CAS No. 667897-40-7

3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl-

Cat. No.: B15064183
CAS No.: 667897-40-7
M. Wt: 278.30 g/mol
InChI Key: RLXFIELEHHVOJD-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is known for its potential therapeutic properties and is often studied for its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of quinoline derivatives with various reagents. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of similar quinoline derivatives, which can be adapted for large-scale production . This method involves the use of environmentally friendly solvents and reagents, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
  • 5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide
  • N,5-Diethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

Uniqueness

1-Methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound for drug development .

Properties

CAS No.

667897-40-7

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

1-methyl-2-oxo-N-phenylquinoline-3-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-19-15-10-6-5-7-12(15)11-14(17(19)21)16(20)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20)

InChI Key

RLXFIELEHHVOJD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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